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molecular formula C9H14N2O4 B8538201 3-Ethoxy-1-isopropyl-4-nitro-1,5-dihydro-pyrrol-2-one CAS No. 88767-03-7

3-Ethoxy-1-isopropyl-4-nitro-1,5-dihydro-pyrrol-2-one

Cat. No. B8538201
M. Wt: 214.22 g/mol
InChI Key: ZCINFQNVNLHJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739076

Procedure details

3-Ethoxy-1-isopropyl-2-oxo-3-pyrroline-4-carboxylic acid (5b, 8 g, 0.0376 mol) in powdered form was added in small portions through a seive to a stirred mixture of 70 mL of concentrated sulfuric acid and 4.7 mL of white fuming nitric acid (90%) that had been cooled to -5° C. prior to the start of the addition of 5b. The rate of addition of 5b was controlled so as to keep the temperature of the reaction mixture from rising above -3° C. and to minimize accumulation of undissolved lumps of starting material in the mixture. Stirring was continued for 3 h at -3° C. Effervescence caused by carbon dioxide evolution began after the mixture had been stirred for a few minutes and virtually ceased after an hour of two. When the mixture was poured slowly into a stirred suspension of 1 L of crushed ice, the product separated as a white crystalline precipitate. It was collected by filtration as soon as the ice was melted and washed on the filter with a small amount of cold water. The yield was 4.9 g (61%), mp 47°-47° C. Recrystallization from acetone or benzene and petroleum ether (bp 30°-60° C.) raised the melting point to 49°-50° C.: 1H NMR (CDCl3) δ4.90 (q, 2H, OCH2CH3, J=7 Hz), 4.40 (septet, 1H, NCH(CH3)2, J=7 Hz), 4.15 (s, 2H, CH 2 of pyrroline), 1.55-1.20 (t+d, 9H, overlap of --OCH2CHc and NCH(CH3)2, J=7 Hz); IR (thin film) 3.34, 3.39, 3.47, 5.87, 6.08, 6.69, 6.92, 7.17, 7.3, 7.30, 7.38, 7.67, 7.93, 8.10, 8.40, 8.55, 8.75, 8.87, 9.05 μm; UV (95% EtOH) 293 nm (ε9800).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5](=[O:15])[N:6]([CH:12]([CH3:14])[CH3:13])[CH2:7][C:8]=1C(O)=O)[CH3:2].[N+:16]([O-])([OH:18])=[O:17].C(=O)=O>S(=O)(=O)(O)O>[CH:12]([N:6]1[CH2:7][C:8]([N+:16]([O-:18])=[O:17])=[C:4]([O:3][CH2:1][CH3:2])[C:5]1=[O:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
Name
Quantity
4.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
ice
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from rising above -3° C.
STIRRING
Type
STIRRING
Details
had been stirred for a few minutes
WAIT
Type
WAIT
Details
virtually ceased after an hour of two
CUSTOM
Type
CUSTOM
Details
the product separated as a white crystalline precipitate
FILTRATION
Type
FILTRATION
Details
It was collected by filtration as soon as the ice
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with a small amount of cold water
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone or benzene and petroleum ether (bp 30°-60° C.)
TEMPERATURE
Type
TEMPERATURE
Details
raised the melting point to 49°-50° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)N1C(C(=C(C1)[N+](=O)[O-])OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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